molecular formula C8H9NO B2508937 N-(furan-2-ylmethyl)prop-2-yn-1-amine CAS No. 53175-35-2

N-(furan-2-ylmethyl)prop-2-yn-1-amine

Cat. No.: B2508937
CAS No.: 53175-35-2
M. Wt: 135.166
InChI Key: CLZVALUILSOXNQ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)prop-2-yn-1-amine is an organic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and cognitive enhancement. This compound is characterized by the presence of a furan ring, a prop-2-yn-1-amine moiety, and a methylene bridge connecting these two functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)prop-2-yn-1-amine typically involves the following steps:

    Starting Materials: Furan-2-carbaldehyde and propargylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, facilitating the nucleophilic attack on the aldehyde.

    Procedure: The furan-2-carbaldehyde is reacted with propargylamine under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactors and automated purification systems can be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)prop-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, thiols, and amines.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its potential as a cognitive enhancer and monoamine oxidase inhibitor, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s disease.

    Industry: Utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)prop-2-yn-1-amine involves its interaction with monoamine oxidase enzymes (MAO-A and MAO-B). By inhibiting these enzymes, the compound increases the levels of monoamines such as dopamine, norepinephrine, and serotonin in the brain, which can enhance cognitive functions and provide neuroprotective effects. The compound’s structure allows it to bind to the active site of the enzymes, preventing the breakdown of monoamines.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: A similar compound with an additional methyl group on the amine nitrogen.

    N-(furan-2-ylmethyl)prop-2-yn-1-amine derivatives: Various derivatives with different substituents on the furan ring or the prop-2-yn-1-amine moiety.

Uniqueness

This compound is unique due to its specific structure that allows it to act as a monoamine oxidase inhibitor with potential cognitive-enhancing properties. Its ability to modulate monoaminergic systems distinguishes it from other similar compounds that may not have the same level of efficacy or specificity.

Properties

IUPAC Name

N-(furan-2-ylmethyl)prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-5-9-7-8-4-3-6-10-8/h1,3-4,6,9H,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZVALUILSOXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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